![molecular formula C11H22N4O3 B1526288 Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate CAS No. 1338673-52-1](/img/structure/B1526288.png)
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is a hydrazide derivative and serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
This compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . It is one of the two derivatives of N-Boc piperazine that were synthesized, the other being an ester derivative .Molecular Structure Analysis
The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule is L-shaped with the molecule being twisted at the C10 atom . The crystal structure features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Chemical Reactions Analysis
As a derivative of N-Boc piperazine, this compound serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. It’s used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide spectrum of biological activities, making this derivative a valuable asset in medicinal chemistry .
Antibacterial and Antifungal Applications
Due to the presence of the piperazine ring, which allows for conformational flexibility and favorable interactions with macromolecules, this compound exhibits moderate antibacterial and antifungal activities. It’s been studied against several microorganisms, providing a pathway for the development of new antimicrobial agents .
Anticancer Research
Piperazine derivatives, including Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, are investigated for their potential anticancer properties. The ability to modify the piperazine ring structure enables researchers to optimize the compound for better efficacy against cancer cells .
Antiparasitic and Antihistamine Effects
Research has shown that compounds containing piperazine rings can exhibit antiparasitic and antihistamine activities. This makes them useful in the development of treatments for parasitic infections and allergic reactions .
Antidepressant Properties
The compound’s derivatives have been explored for their antidepressive activities. This is attributed to the piperazine ring’s capacity to interact with neurological pathways, potentially leading to new treatments for depression .
Drug Discovery and Development
The incorporation of the piperazine ring from Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is considered a significant strategy in drug discovery. Its easy modificability, proper alkalinity, water solubility, and the capacity for hydrogen bond formation make it an important intermediate in the design of new drugs .
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLOSKBJSQUTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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